molecular formula C14H10N4O7 B14487320 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate CAS No. 64512-88-5

2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate

Cat. No.: B14487320
CAS No.: 64512-88-5
M. Wt: 346.25 g/mol
InChI Key: HDBFEPODGSNEKG-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a dinitrophenyl group, a benzoylhydrazine moiety, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate typically involves the reaction of 2,4-dinitrophenylhydrazine with benzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate involves its reactivity with carbonyl groups. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone linkage. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrophenyl 2-benzoylhydrazine-1-carboxylate is unique due to the presence of both the dinitrophenyl and benzoylhydrazine moieties, which confer distinct reactivity and applications. The combination of these functional groups makes it a versatile reagent in various chemical and biological studies.

Properties

CAS No.

64512-88-5

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

(2,4-dinitrophenyl) N-benzamidocarbamate

InChI

InChI=1S/C14H10N4O7/c19-13(9-4-2-1-3-5-9)15-16-14(20)25-12-7-6-10(17(21)22)8-11(12)18(23)24/h1-8H,(H,15,19)(H,16,20)

InChI Key

HDBFEPODGSNEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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